![molecular formula C11H6ClF3N2O2S B14178995 2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid CAS No. 918341-84-1](/img/structure/B14178995.png)
2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a carboxylic acid group, and a substituted aniline moiety. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Aniline Moiety: The aniline derivative, 4-chloro-3-(trifluoromethyl)aniline, is introduced through a nucleophilic substitution reaction with the thiazole ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amino Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Amino-3-chlorobenzotrifluoride
- 2-(2-Chloro-4-(trifluoromethyl)anilino)-3-methylbutanoic acid
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group, which are not commonly found together in similar compounds. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
918341-84-1 |
|---|---|
Fórmula molecular |
C11H6ClF3N2O2S |
Peso molecular |
322.69 g/mol |
Nombre IUPAC |
2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6ClF3N2O2S/c12-7-2-1-5(3-6(7)11(13,14)15)16-10-17-8(4-20-10)9(18)19/h1-4H,(H,16,17)(H,18,19) |
Clave InChI |
XXPKPRWWCCGLHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=CS2)C(=O)O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)

![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
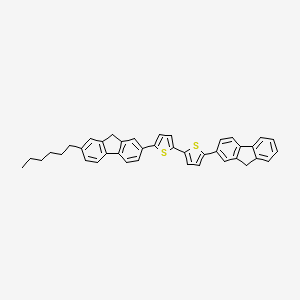
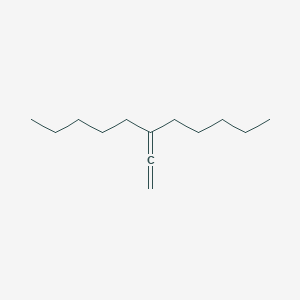
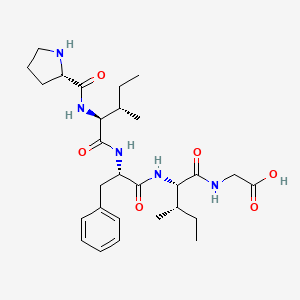
![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)

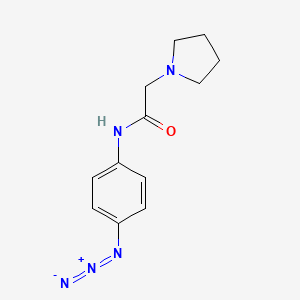
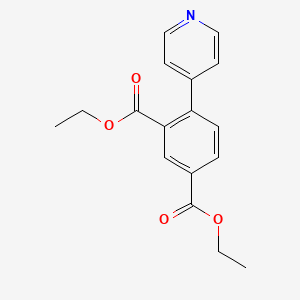
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)

![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
